molecular formula C16H22O2 B8599702 5,7-Di-tert-butyl-1,4-benzodioxine CAS No. 110307-00-1

5,7-Di-tert-butyl-1,4-benzodioxine

Cat. No.: B8599702
CAS No.: 110307-00-1
M. Wt: 246.34 g/mol
InChI Key: ZKOLFECCDNFWIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,7-Di-tert-butyl-1,4-benzodioxine is a chemical compound built around the 1,4-benzodioxine scaffold, an architecture recognized in medicinal chemistry for its versatility and utility in designing biologically active molecules . The 1,4-benzodioxane core consists of a planar aromatic ring fused with a non-planar six-membered 1,4-dioxa-alicycle, a structure that provides multiple options for derivatization and has demonstrated a notable capacity to interact with various enzymes and protein receptors . The specific steric and electronic modifications introduced by the tert-butyl substituents at the 5 and 7 positions make this derivative a valuable intermediate for researchers exploring structure-activity relationships (SAR) . The 1,4-benzodioxane scaffold is considered an "evergreen" template in drug discovery and is found in a diverse range of investigational compounds and marketed drugs, such as the α-adrenoblocker doxazosin and the glucosylceramide synthase inhibitor eliglustat . Research into analogues has shown that 1,4-benzodioxane derivatives can act as agonists and antagonists at key neuronal nicotinic, α1 adrenergic, and serotoninergic receptor subtypes . Furthermore, this structural class has been extensively investigated for developing novel platelet aggregation inhibitors with antithrombotic activity , as well as potential antitumor and antibacterial agents . This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic uses.

Properties

CAS No.

110307-00-1

Molecular Formula

C16H22O2

Molecular Weight

246.34 g/mol

IUPAC Name

5,7-ditert-butyl-1,4-benzodioxine

InChI

InChI=1S/C16H22O2/c1-15(2,3)11-9-12(16(4,5)6)14-13(10-11)17-7-8-18-14/h7-10H,1-6H3

InChI Key

ZKOLFECCDNFWIH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=C2C(=C1)OC=CO2)C(C)(C)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Nitro-Substituted Derivatives: TNBD

5,6,7,8-Tetranitro-1,4-benzodioxine (TNBD) is a high-energy-density material (HEDM) synthesized via nitration of 6,7-dinitro-1,4-benzodioxane, achieving an 81% yield . Key distinctions from DBBD2 include:

  • Substituent Effects : TNBD’s nitro groups confer exceptional thermal stability (melting point: 286–288°C) and chemical inertness, enabling storage for >20 years without degradation . In contrast, DBBD2’s tert-butyl groups prioritize solubility over stability.
  • Applications : TNBD is tailored for energetic materials, whereas DBBD2 targets battery electrolytes .
  • Synthesis : TNBD’s nitration pathway is optimized for high yields, surpassing earlier routes using 5,7-dinitro-2,3-dihydro-1,4-benzodioxine (71% yield) .

Table 1: Physical and Chemical Properties

Compound Substituents Melting Point (°C) Stability Key Application
DBBD2 5,7-di-tert-butyl Not reported Moderate (≤50 cycles) Battery electrolytes
TNBD 5,6,7,8-tetranitro 286–288 High (20+ years) High-energy materials

Comparison with Isomeric Derivatives: DBBD1

4,6-Di-tert-butyl-1,3-benzodioxole (DBBD1), an isomer of DBBD2, differs in the oxygen positions (1,3- vs. 1,4-benzodioxine). This structural variation influences:

  • Electronic Properties : The 1,4-oxygen arrangement in DBBD2 may alter redox behavior compared to DBBD1’s 1,3-configuration, though both exhibit similar solubility in electrolytes .
  • Stability: Neither DBBD1 nor DBBD2 shows long-term cycling stability, suggesting shared limitations in electrochemical applications .

Comparison with Medicinal Derivatives

2,3-Dihydro-1,4-benzodioxine derivatives are widely explored in pharmaceuticals. Examples include:

  • Antitumor Agents : 6-Acetamido-2,3-dihydro-1,4-benzodioxine derivatives exhibit moderate cytotoxicity, with structural modifications (e.g., cyclization) enhancing activity .
  • Antithrombotics : Regio- and stereoisomerism in 2,3-dihydro-1,4-benzodioxine derivatives fine-tune thrombin inhibition and GPIIb/IIIa binding, balancing dual antithrombotic effects .

Key Contrasts with DBBD2 :

  • Functional Groups : Medicinal derivatives often incorporate polar groups (e.g., amines, acetamido) to enhance receptor interactions, whereas DBBD2’s tert-butyl groups prioritize lipophilicity.
  • Stability : Pharmaceutical analogs prioritize hydrolytic and metabolic stability, while DBBD2’s stability is evaluated in electrochemical contexts .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.